molecular formula C13H22O2 B12663674 4-Isopropylcyclohexyl methacrylate CAS No. 94134-46-0

4-Isopropylcyclohexyl methacrylate

Cat. No.: B12663674
CAS No.: 94134-46-0
M. Wt: 210.31 g/mol
InChI Key: GLRAEAIZFHTQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylcyclohexyl methacrylate is a chemical compound with the molecular formula C13H22O2. It is a methacrylate ester derived from methacrylic acid and 4-isopropylcyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylcyclohexyl methacrylate typically involves the esterification of methacrylic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency of the reaction and ensure high purity of the final product .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 4-Isopropylcyclohexyl methacrylate involves its polymerization to form functional polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .

Comparison with Similar Compounds

Properties

CAS No.

94134-46-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(4-propan-2-ylcyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H22O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h9,11-12H,3,5-8H2,1-2,4H3

InChI Key

GLRAEAIZFHTQNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.